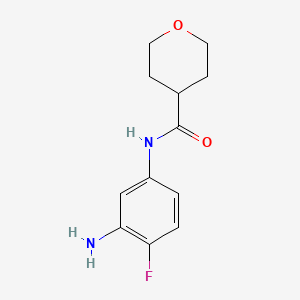

N-(3-Amino-4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-amino-4-fluorophenyl)oxane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O2/c13-10-2-1-9(7-11(10)14)15-12(16)8-3-5-17-6-4-8/h1-2,7-8H,3-6,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQKDIWILTUPBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)NC2=CC(=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401189441 | |

| Record name | N-(3-Amino-4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401189441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219949-45-7 | |

| Record name | N-(3-Amino-4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219949-45-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Amino-4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401189441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Route via Ester Hydrolysis:

Route via Direct Amidation of Acid:

- Direct amidation of tetrahydropyran-4-carboxylic acid with activating agents like carbodiimides (e.g., EDC, DCC) in the presence of a base offers an alternative, avoiding the use of acyl chlorides.

| Method | Advantages | Disadvantages |

|---|---|---|

| Acid chloride route | High reactivity, high yields | Requires handling of corrosive reagents |

| Carbodiimide coupling | Mild conditions, fewer side products | Potential for urea by-products |

Data Table Summarizing Preparation Methods

| Step | Starting Material | Reagents | Conditions | Purpose | Notes |

|---|---|---|---|---|---|

| 1 | 4-Cyanotetrahydropyran-4-carboxylic acid | Hydrolyzing agent (acid/base) | Mild reflux | Obtain tetrahydropyran-4-carboxylic acid | High yield, environmentally benign |

| 2 | Tetrahydropyran-4-carboxylic acid | Thionyl chloride | Reflux | Convert to acyl chloride | Efficient, commonly used |

| 3 | Acyl chloride | 3-Amino-4-fluorophenylamine | 0°C to RT | Amidation | High yield, controlled temperature |

Research Findings and Industrial Relevance

Research indicates that the hydrolysis and acyl chloride formation steps are well-established, with yields exceeding 80% under optimized conditions. The amidation step benefits from the use of bases such as triethylamine to scavenge HCl, improving reaction efficiency. The process is scalable, with patent literature emphasizing mild conditions and straightforward purification, making it suitable for industrial synthesis.

Chemical Reactions Analysis

N-(3-Amino-4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(3-Amino-4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. The amino group and fluorine atom play crucial roles in binding to enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Key Observations :

- Halogen Substitution : Replacing the 4-F in the target compound with 4-Cl (as in ) increases molecular weight by ~18.5 g/mol and may alter electronic properties, affecting binding interactions.

- Methyl vs.

- Pyran-Substituted Phenyls : Compounds like incorporate bulkier substituents (e.g., 4-fluorophenyl on pyran), increasing molecular weight and hydrophobicity.

Physicochemical Properties

- Purity: Analogues such as N-(3-Amino-4-chlorophenyl)tetrahydro-2H-pyran-4-carboxamide are reported with ≥95% purity, suggesting robust synthetic protocols for this class .

- Synthetic Yields : Derivatives like N,N-dimethyl-4-(o-tolyl)tetrahydro-2H-pyran-4-carboxamide are synthesized in 76% yield via Method D, highlighting efficient routes for pyran-carboxamide scaffolds .

Research Findings and Development Challenges

Pharmacological Limitations

- Off-Target Binding : AZD5248’s aortic binding, hypothesized to result from imidazolin-4-one formation with elastin aldehydes, illustrates the need for careful substituent selection to avoid toxicity .

- Bioavailability : High bioavailability in preclinical models (e.g., AZD5248 in rats) suggests pyran-carboxamides are promising candidates, but structural modifications are required to mitigate adverse effects .

Biological Activity

N-(3-Amino-4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide (CAS Number: 1219949-45-7) is a chemical compound with the molecular formula CHFNO and a molecular weight of 238.26 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including enzyme inhibition and receptor interaction.

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 238.26 g/mol |

| CAS Number | 1219949-45-7 |

| IUPAC Name | N-(3-amino-4-fluorophenyl)oxane-4-carboxamide |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group and fluorine atom are critical for binding to enzymes or receptors, modulating their activity. Research indicates that these interactions can lead to various pharmacological effects, including:

- Enzyme Inhibition : The compound may inhibit specific enzymes associated with disease pathways.

- Receptor Binding : It has potential as a ligand for various receptors involved in neurotransmission and cellular signaling.

Enzyme Inhibition

The compound is being investigated for its ability to inhibit specific enzymes linked to metabolic pathways in pathogens. For example, modifications in the structure have been shown to enhance enzyme inhibition and selectivity against certain targets, which could be crucial for developing new therapeutic agents.

Case Studies and Research Findings

-

Study on Structural Modifications :

A study explored the structure-activity relationship (SAR) of compounds similar to this compound. It was found that introducing polar groups significantly improved aqueous solubility while maintaining biological activity against parasites. This highlights the importance of chemical modifications in enhancing therapeutic efficacy . -

In Vivo Efficacy :

In vivo studies using animal models demonstrated that compounds with similar structures effectively inhibited parasite growth and showed favorable pharmacokinetic profiles. These findings suggest that this compound could potentially exhibit similar efficacy . -

Metabolic Stability :

Research indicated that metabolic stability is a critical factor influencing the biological activity of related compounds. The stability of this compound in biological systems needs further investigation to determine its viability as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing N-(3-Amino-4-fluorophenyl)tetrahydro-2H-pyran-4-carboxamide?

- Methodology : The synthesis typically involves coupling tetrahydro-2H-pyran-4-carboxylic acid derivatives with 3-amino-4-fluoroaniline under controlled conditions. Solvents like ethanol or dioxane are used to optimize yields, with reaction temperatures maintained between 60–80°C. Catalysts such as HOBt (Hydroxybenzotriazole) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are employed to facilitate amide bond formation. Post-synthesis purification via column chromatography or recrystallization ensures ≥95% purity .

Q. How can researchers confirm the structural integrity of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR spectra are analyzed to verify proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, pyran ring protons at δ 3.5–4.0 ppm) and carbon assignments.

- HRMS : High-resolution mass spectrometry confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 254.71 for C₁₂H₁₅ClFN₂O₂) .

- Melting Point Analysis : Consistency with literature values (e.g., 151–153°C) validates purity .

Q. What initial biological assays are recommended to evaluate its activity?

- Methodology :

- In Vitro Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Include normal cell lines (e.g., HEK-293) to assess selectivity .

- Enzyme Inhibition Screens : Test against kinases or proteases linked to disease pathways (e.g., EGFR, COX-2) using fluorogenic substrates .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., high potency vs. low solubility) be resolved?

- Methodology :

- Solubility Enhancement : Co-solvents (e.g., DMSO/PBS mixtures) or structural modifications (e.g., adding hydrophilic groups like -OH or -SO₂NH₂) can improve bioavailability without compromising activity .

- Dose-Response Refinement : Conduct assays across a wider concentration range (nM–μM) to identify optimal therapeutic windows .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound?

- Methodology :

- Analog Synthesis : Modify functional groups (e.g., replace -F with -Cl or -CH₃) and compare activity. For example, 3-amino-4-chloro analogs show reduced selectivity compared to fluoro derivatives .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like β-tubulin or DNA topoisomerases .

Q. How does stereochemistry influence its biological properties?

- Methodology :

- Chiral Separation : Employ chiral HPLC to isolate enantiomers and test their activity independently.

- Stereochemical Analysis : Compare CD (Circular Dichroism) spectra with computational predictions (e.g., Gaussian 09) to correlate configuration with efficacy .

Q. What advanced techniques identify its biological targets?

- Methodology :

- Chemical Proteomics : Use affinity chromatography with immobilized compound derivatives to pull down interacting proteins, followed by LC-MS/MS identification .

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to purified enzymes or receptors .

Key Recommendations

- Prioritize Reproducibility : Document reaction conditions (e.g., solvent batch, humidity) to mitigate variability .

- Leverage Open Databases : Cross-reference spectral data with PubChem or ChemSpider entries (e.g., CID 122244242) .

- Collaborative Validation : Share synthetic protocols with independent labs to confirm biological findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.